(E)-2-(Prop-1-en-1-yl)benzoic acid
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Overview
Description
(E)-2-(Prop-1-en-1-yl)benzoic acid is an organic compound with the molecular formula C₁₀H₁₀O₂. It is a derivative of benzoic acid, where the carboxyl group is substituted with a prop-1-en-1-yl group in the (E) configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(Prop-1-en-1-yl)benzoic acid typically involves the reaction of benzoic acid with prop-1-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. Catalysts such as palladium or nickel complexes can be used to facilitate the coupling reaction between benzoic acid derivatives and prop-1-en-1-yl halides. Continuous flow reactors and other advanced technologies may also be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-2-(Prop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The prop-1-en-1-yl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The double bond in the prop-1-en-1-yl group can be reduced to form the corresponding alkyl derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic reagents such as nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alkyl derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
(E)-2-(Prop-1-en-1-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-(Prop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anti-inflammatory applications, it may modulate signaling pathways involved in inflammation, such as the inhibition of cyclooxygenase (COX) enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Allylbenzoic acid: Similar structure but with an allyl group instead of a prop-1-en-1-yl group.
2-(Prop-1-en-1-yl)benzoic acid: Similar structure but without the (E) configuration.
2-Methylbenzoic acid: Similar aromatic structure but with a methyl group instead of a prop-1-en-1-yl group.
Uniqueness
(E)-2-(Prop-1-en-1-yl)benzoic acid is unique due to its (E) configuration, which can influence its reactivity and interaction with biological targets. This configuration may result in different physical and chemical properties compared to its isomers and other similar compounds .
Properties
Molecular Formula |
C10H10O2 |
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Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-[(E)-prop-1-enyl]benzoic acid |
InChI |
InChI=1S/C10H10O2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-7H,1H3,(H,11,12)/b5-2+ |
InChI Key |
YXZLGTRFBVIZKK-GORDUTHDSA-N |
Isomeric SMILES |
C/C=C/C1=CC=CC=C1C(=O)O |
Canonical SMILES |
CC=CC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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